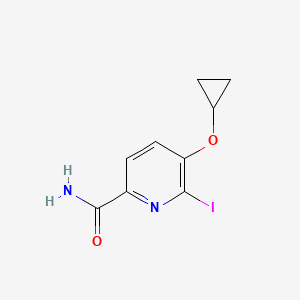
5-Cyclopropoxy-6-iodopicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-iodopicolinamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.08 g/mol This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinamide core
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-iodopicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-iodopicolinic acid and cyclopropanol.
Reaction Conditions: The cyclopropanol is reacted with 6-iodopicolinic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride (SOCl2) to facilitate the formation of the cyclopropoxy group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-6-iodopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-6-iodopicolinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts unique properties to the compound, such as increased stability and reactivity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Cyclopropoxy-6-iodopicolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-6-chloropicolinamide: Similar structure but with a chlorine atom instead of iodine.
5-Cyclopropoxy-6-bromopicolinamide: Similar structure but with a bromine atom instead of iodine.
5-Cyclopropoxy-6-fluoropicolinamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs .
Properties
Molecular Formula |
C9H9IN2O2 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-8-7(14-5-1-2-5)4-3-6(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
BPDCQZHOBMGMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















